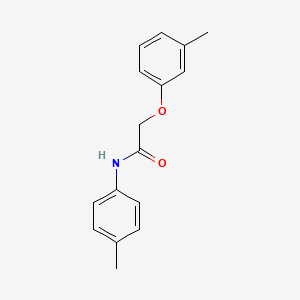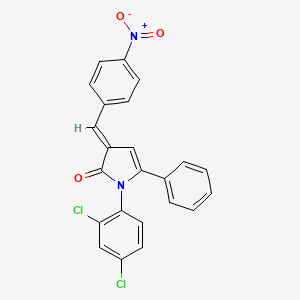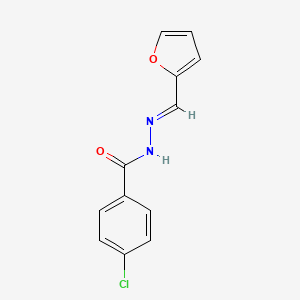
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted at the 3-position with a methyl group and an acetamide group substituted at the 4-position with another methyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide typically involves the reaction of 3-methylphenol with 4-methylphenylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions usually involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenoxy and acetamide groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or ether derivatives.
科学研究应用
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(4-methylphenoxy)-N-(3-methylphenyl)acetamide
- 2-(3-chlorophenoxy)-N-(4-methylphenyl)acetamide
- 2-(3-methylphenoxy)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the phenoxy and acetamide moieties
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-6-8-14(9-7-12)17-16(18)11-19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,17,18) |
InChI 键 |
LMNGKPJFWGUYGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696121.png)

![({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine](/img/structure/B11696128.png)

![2-[(6-Bromo-5-methyl-2-oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B11696136.png)
![ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11696146.png)


![2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11696154.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11696156.png)

![3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B11696167.png)
![Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B11696169.png)
![(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696184.png)
